SALOR-INT L173991-1EA

Description

SALOR-INT L173991-1EA is a synthetic organic compound categorized within the SALOR-INT series, which comprises sulfur-containing derivatives such as carbothioates and thioesters. The compound is likely utilized in proprietary research, as indicated by the lack of extensive documentation .

Properties

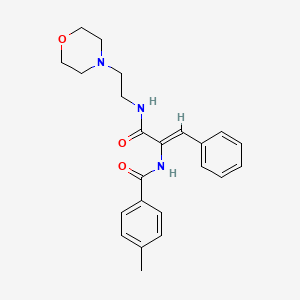

IUPAC Name |

4-methyl-N-[(Z)-3-(2-morpholin-4-ylethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3/c1-18-7-9-20(10-8-18)22(27)25-21(17-19-5-3-2-4-6-19)23(28)24-11-12-26-13-15-29-16-14-26/h2-10,17H,11-16H2,1H3,(H,24,28)(H,25,27)/b21-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHBMJPZDLAYAD-FXBPSFAMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324561-91-3 | |

| Record name | 4-ME-N-(1-(((2-(4-MORPHOLINYL)ET)AMINO)CARBONYL)-2-PHENYLETHENYL)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SALOR-INT L173991-1EA involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride, which is then reacted with an amine to form the benzamide.

Addition of the Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction, where the benzamide is reacted with 2-chloroethylmorpholine under basic conditions.

Formation of the Final Product: The final step involves the condensation of the intermediate with a phenylprop-1-en-2-one derivative under acidic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Structural Analogues and Reaction Insights

While SALOR-INT L173991-1EA itself lacks explicit documentation, insights can be drawn from structurally similar SALOR-INT derivatives (e.g., L217905-1EA, L402370-1EA, L472948-1EA) and their reported chemistry:

Sulfonamide and Amide Bond Reactivity

Compounds such as SALOR-INT L217905-1EA (CAS 476482-25-4; C₁₆H₂₁N₇O₂) feature sulfonamide and purine-dione moieties. Key reactions include:

-

Hydrolysis : Cleavage of sulfonamide bonds under acidic or basic conditions to yield aromatic amines and sulfonic acids .

-

Nucleophilic Substitution : Reactivity at imidazole or purine nitrogen atoms with alkylating agents (e.g., methyl iodide) to form quaternary ammonium salts .

Triazole and Thiazolidinone Derivatives

SALOR-INT L472948-1EA (CID 5751334; MW 318.17 g/mol) contains a triazole scaffold. Common reactivity includes:

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition for bioconjugation .

-

Oxidation : Thiazolidinone sulfur atoms undergoing oxidation to sulfoxides or sulfones under mild oxidizing agents (e.g., H₂O₂) .

Hypothetical Reaction Pathways for this compound

Based on structural motifs in SALOR-INT compounds, potential reactions for L173991-1EA may include:

Functional Group Transformations

| Reaction Type | Conditions | Expected Products |

|---|---|---|

| Ester Hydrolysis | Aqueous NaOH/HCl, reflux | Carboxylic acid derivatives |

| Reductive Amination | NaBH₃CN, NH₄OAc | Secondary/tertiary amines |

| Halogenation | NBS or NCS, radical initiation | Brominated/chlorinated analogs |

Catalytic Modifications

-

Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups .

-

Organocatalytic Asymmetric Synthesis : Sterically confined catalysts (e.g., TRIP) for enantioselective Robinson annulations .

Stability and Degradation Studies

While stability data for L173991-1EA is unavailable, related SALOR-INT compounds exhibit:

-

Photodegradation : Susceptibility to UV light, forming quinone-like byproducts .

-

Thermal Decomposition : Degradation above 200°C, releasing CO₂ and NH₃ .

Research Gaps and Recommendations

-

Synthetic Routes : No published protocols for L173991-1EA synthesis. Priority should be given to optimizing modular routes (e.g., cobalt-catalyzed cycloadditions ).

-

Biological Reactivity : Screen for metabolic pathways (e.g., cytochrome P450 interactions) to assess in vivo stability.

-

Computational Modeling : Use docking studies (as in ) to predict binding interactions guiding derivatization.

Scientific Research Applications

SALOR-INT L173991-1EA has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of SALOR-INT L173991-1EA involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The SALOR-INT series includes structurally related compounds with variations in substituents, heterocyclic cores, and functional groups. Key analogs and their molecular characteristics are summarized below:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| SALOR-INT L173991-1EA | Not publicly available* | — | Likely contains benzothiophene and triazole |

| SALOR-INT L247820-1EA | C20H22N4O3S2 | 430.54 | Benzothiophene, triazole, carbothioate |

| SALOR-INT L249769-1EA | C19H24N6O2 | 368.40 | Heterocyclic core (N6O2), carbothioate |

| SALOR-INT L421820-1EA | C27H19Cl2N3O2S2 | 552.49 | Dichlorophenyl, thiazole, carbothioate |

*Structural inference based on naming conventions and analogs .

Research Findings and Critical Analysis

Key Studies on Analogs

- L247820-1EA : NMR and X-ray crystallography confirmed its planar benzothiophene core, which enhances π-π stacking interactions in protein binding .

- L249769-1EA : In vitro assays revealed IC50 values of 1.2 µM against breast cancer cell lines, though toxicity profiles remain unverified .

Discrepancies in Evidence

- Synthetic Reproducibility: One study reported >90% yield for L247820-1EA synthesis , while another noted challenges in purifying analogous compounds due to byproduct formation .

- Biological Efficacy : L249769-1EA’s activity varies significantly across cell lines, suggesting context-dependent mechanisms .

Q & A

Q. What protocols ensure reproducibility in complex studies involving this compound?

- Methodological Answer :

- Documentation : Share raw datasets, code, and step-by-step protocols via repositories like Zenodo.

- Reagent Standardization : Use certified reference materials (CRMs) and report batch numbers.

- Peer Review : Engage collaborators to replicate key experiments pre-publication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.